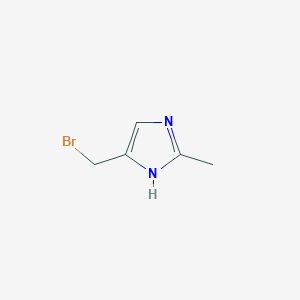

5-(bromomethyl)-2-methyl-1H-imidazole

Description

Contextualization within Imidazole (B134444) Heterocyclic Chemistry

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. wikipedia.org This structural motif is a cornerstone in numerous biologically active molecules, including the amino acid histidine and purines found in nucleic acids. The unique electronic properties of the imidazole ring, arising from the interplay of its two nitrogen atoms, confer upon it a rich and diverse reactivity. It can act as a base, a nucleophile, and its C-H bonds can be functionalized, making it a privileged scaffold in medicinal chemistry and materials science. mdpi.com

Functionalized imidazoles, such as those bearing reactive substituents, are of particular importance as they serve as key intermediates in the construction of more complex molecular architectures. The introduction of a methyl group at the 2-position and a bromomethyl group at the 5-position of the imidazole ring, as in 5-(bromomethyl)-2-methyl-1H-imidazole, creates a molecule with distinct reactive sites, primed for a variety of chemical transformations.

Significance of this compound as a Versatile Synthetic Intermediate

The synthetic utility of this compound lies in the reactivity of its bromomethyl group. This functional group is an excellent electrophile, making the compound a valuable reagent for introducing the 2-methyl-1H-imidazol-5-ylmethyl moiety into other molecules through nucleophilic substitution reactions. This is a common strategy in the synthesis of pharmaceutical compounds and other biologically active agents. The presence of the bromine atom provides a reactive handle for a variety of coupling reactions, which are fundamental in the construction of diverse molecular scaffolds. nbinno.comnbinno.com

The imidazole core itself can participate in various reactions, including N-alkylation and metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities. The strategic placement of the methyl group at the 2-position can also influence the regioselectivity of these reactions.

While specific, detailed research on this compound is not extensively documented in publicly available literature, its significance can be inferred from the widespread use of similar brominated and methylated imidazole derivatives in organic synthesis. For instance, related compounds like 5-bromo-1-methyl-1H-imidazole are recognized as crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). nbinno.comnbinno.com

Historical Development and Initial Research Perspectives on Functionalized Imidazoles

The history of imidazole chemistry dates back to the 19th century, with the first synthesis of imidazole itself. mdpi.com Early research focused on understanding the fundamental properties and reactivity of the imidazole ring. Over time, the focus shifted towards the synthesis and application of functionalized imidazoles, driven by the discovery of their presence in natural products and their potential as therapeutic agents.

The development of methods to introduce substituents at specific positions on the imidazole ring was a crucial step. The synthesis of 2-methylimidazole (B133640), for example, can be achieved through the condensation of glyoxal, ammonia (B1221849), and acetaldehyde (B116499) in a process known as the Radziszewski reaction. wikipedia.orggoogle.com The subsequent functionalization of such simple imidazoles, including bromination and methylation, has been an area of continuous investigation.

Early perspectives on functionalized imidazoles recognized their potential as "building blocks" for constructing more complex molecules. The ability to selectively introduce reactive groups, such as a bromomethyl substituent, opened up new avenues for the synthesis of novel compounds with desired properties. While the specific historical development of this compound is not well-documented, its conceptual origins lie in this broader effort to create a toolbox of versatile imidazole-based synthetic intermediates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-methyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDUQYQWWVFWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromomethyl 2 Methyl 1h Imidazole

Strategic Approaches to Bromination of Methyl Imidazoles

The most direct route to 5-(bromomethyl)-2-methyl-1H-imidazole involves the selective bromination of the methyl group at the 5-position of 2,5-dimethyl-1H-imidazole. This transformation requires careful selection of reagents and conditions to favor side-chain halogenation over reaction at the imidazole (B134444) ring itself.

Radical Bromination Utilizing N-Bromosuccinimide (NBS)

Radical bromination is a well-established method for the halogenation of benzylic and allylic positions, and this chemistry can be effectively applied to the methyl groups on a heteroaromatic ring like imidazole. wikipedia.orglibretexts.org N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, which promotes the desired side-chain substitution over electrophilic addition to the ring. youtube.comchemistrysteps.com

The reaction, commonly known as the Wohl-Ziegler bromination, is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., UV irradiation). wikipedia.orgorganic-chemistry.org The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the 5-methyl group of 2,5-dimethyl-1H-imidazole to form a resonance-stabilized imidazolyl-methyl radical. This intermediate subsequently reacts with a molecule of NBS or Br₂ (formed in situ) to yield the desired this compound and a new bromine radical to continue the chain reaction. chemistrysteps.comorganic-chemistry.org

A typical procedure would involve refluxing a solution of 2,5-dimethyl-1H-imidazole with a stoichiometric amount of NBS and a catalytic amount of AIBN or BPO in a non-polar solvent. wikipedia.org

Selective Side-Chain Bromination Techniques

Achieving selectivity for the 5-methyl group over the 2-methyl group and preventing ring bromination are the primary challenges in this synthetic approach. The stability of the radical intermediate plays a crucial role in determining the regioselectivity of the bromination. organic-chemistry.org While both methyl groups are activated by the imidazole ring, electronic and steric factors can influence the preference for hydrogen abstraction.

In some cases, protection of the imidazole nitrogen with a suitable protecting group may be necessary to prevent undesired side reactions and improve the selectivity of the bromination. For instance, N-acylation can modulate the electronic properties of the imidazole ring and potentially direct the bromination to the desired position. A study on the synthesis of 2-bromomethylimidazole nucleosides demonstrated the successful bromination of a 2-methyl group on an N-acetylated imidazole derivative using NBS.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, temperature, initiator, and the stoichiometry of the reagents.

Solvent: Non-polar solvents such as carbon tetrachloride (CCl₄) and acetonitrile (B52724) are commonly employed for Wohl-Ziegler reactions to minimize ionic side reactions. organic-chemistry.orgwikipedia.org CCl₄ is often favored as the product succinimide (B58015) is insoluble and floats, providing a visual indication of reaction completion. wikipedia.org

Initiator: The choice and concentration of the radical initiator can significantly impact the reaction rate and efficiency. Both AIBN and benzoyl peroxide are effective, and the selection may depend on the reaction temperature and the specific substrate. Photochemical initiation offers an alternative that can sometimes provide cleaner reactions.

Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure efficient radical initiation and propagation.

Stoichiometry: The use of a slight excess of NBS is common to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the formation of di-brominated byproducts.

A summary of typical reaction conditions for Wohl-Ziegler bromination is presented in the table below.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of bromine radicals, favoring side-chain bromination. youtube.com |

| Substrate | 2,5-dimethyl-1H-imidazole | The starting material with the methyl group to be brominated. |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction. organic-chemistry.org |

| Solvent | Carbon tetrachloride or Acetonitrile | Non-polar solvents that minimize ionic side reactions. organic-chemistry.orgwikipedia.org |

| Temperature | Reflux | Provides the necessary energy for radical formation and propagation. |

De Novo Imidazole Ring Synthesis Approaches Leading to Bromomethyl Derivatives

An alternative to the direct bromination of a pre-existing imidazole is the construction of the imidazole ring from acyclic precursors, where one of the building blocks already contains the necessary bromomethyl functionality or a precursor that can be readily converted to it.

Condensation Reactions Involving Pre-functionalized Carbonyl Compounds

One of the classical methods for imidazole synthesis is the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine). To synthesize this compound via this route, a pre-functionalized dicarbonyl compound would be required. For instance, a 1-bromo-3,4-pentanedione could potentially serve as a key intermediate.

Another approach involves the use of α-haloketones. nih.gov These versatile building blocks can react with amidines or other nitrogen-containing species to form the imidazole ring. nih.gov For the synthesis of the target molecule, a reaction between acetamidine (B91507) and a suitable α-haloketone bearing a bromomethyl group at the appropriate position could be envisioned.

Multi-Component Reactions for Imidazole Core Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles in a single step. rsc.orgisca.menih.gov While specific MCRs leading directly to this compound are not extensively documented, the versatility of these reactions suggests their potential applicability.

A hypothetical MCR could involve the reaction of a bromo-functionalized aldehyde, a 1,2-dicarbonyl compound (such as biacetyl to introduce the 2-methyl and another methyl group), and a source of ammonia. The challenge in this approach lies in the design and availability of the appropriately functionalized starting materials and the control of regioselectivity during the cyclization process.

Mechanistic Insights into the Formation of this compound

The formation of this compound from 2,5-dimethyl-1H-imidazole via free-radical bromination with N-Bromosuccinimide (NBS) proceeds through a well-established chain reaction mechanism. This process is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical (Br•) and a succinimidyl radical. This step requires an initial input of energy, usually in the form of heat or UV light.

Propagation: This stage consists of a two-step cycle. First, a bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,5-dimethyl-1H-imidazole. This abstraction preferentially occurs from the methyl group at the 5-position due to the electronic and steric environment of the imidazole ring, leading to the formation of a resonance-stabilized imidazolyl-methyl radical and hydrogen bromide (HBr).

The newly formed HBr then reacts with NBS in a rapid, non-radical step to generate a molecule of bromine (Br₂) and succinimide. The molecular bromine then reacts with the imidazolyl-methyl radical to yield the desired product, this compound, and another bromine radical. This bromine radical can then participate in a new cycle of propagation, thus continuing the chain reaction.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals to reform Br₂, the combination of a bromine radical with an imidazolyl-methyl radical, or the combination of two imidazolyl-methyl radicals.

The selectivity of the bromination for the 5-methyl group over the 2-methyl group is a critical aspect of this synthesis. While not definitively established in the literature for this specific substrate, the regioselectivity is generally governed by the relative stability of the radical intermediates. The electronic properties of the imidazole ring and any substituents can influence the stability of the radical formed at each methyl position.

Scalability Considerations for Laboratory and Pilot-Scale Synthesis

The transition of the synthesis of this compound from a laboratory setting to a pilot-plant scale introduces several important considerations to ensure safety, efficiency, and reproducibility.

Reaction Conditions and Control: Free-radical halogenations can be highly exothermic. nbinno.com Therefore, precise control of the reaction temperature is crucial to prevent runaway reactions. On a larger scale, this necessitates the use of jacketed reactors with efficient heat exchange capabilities. The rate of addition of the brominating agent, such as a solution of NBS, must be carefully controlled to manage the rate of heat generation. Continuous monitoring of the reaction temperature is essential.

Reagent Selection and Handling: While NBS is a convenient and effective laboratory reagent, for large-scale production, alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) may be considered. DBDMH offers a higher bromine content by weight and can be more cost-effective. The handling of large quantities of brominating agents requires appropriate personal protective equipment and engineering controls to minimize exposure.

Solvent Choice and Work-up: The choice of solvent is critical for both reaction performance and safety. Chlorinated solvents like carbon tetrachloride, traditionally used for these reactions, are often avoided on a larger scale due to environmental and health concerns. Alternative solvents should be carefully evaluated for their reactivity, boiling point, and ease of removal. The work-up procedure, which typically involves filtration to remove succinimide followed by extraction and purification, needs to be adapted for larger volumes. This may involve the use of larger filtration equipment and extraction vessels.

Safety and Hazard Analysis: A thorough hazard analysis is imperative before scaling up any chemical process. For free-radical brominations, potential hazards include the exothermic nature of the reaction, the corrosive and toxic nature of bromine and HBr, and the potential for pressure build-up. A Failure Mode and Effects Analysis (FMEA) should be conducted to identify potential failure points and implement appropriate safety measures. This includes pressure relief systems, emergency cooling capabilities, and quench systems.

Purification: Purification of the final product on a large scale may require different techniques than those used in the laboratory. While laboratory-scale purification might involve column chromatography, pilot-plant scale purification may favor crystallization or distillation to be more economically viable and scalable. The choice of purification method will depend on the physical properties of this compound and the impurity profile.

Below is a table summarizing key scalability considerations:

| Parameter | Laboratory-Scale Consideration | Pilot-Plant Scale Consideration |

| Heat Management | Simple heating/cooling baths | Jacketed reactors with precise temperature control, possible use of flow chemistry |

| Reagent Addition | Manual addition | Controlled addition via pumps, careful monitoring of addition rates |

| Solvent | Wide range of solvents, including chlorinated ones | Preference for greener and safer solvents, consideration of solvent recovery |

| Work-up | Manual filtration and extraction | Use of industrial filtration and extraction equipment, automation |

| Safety | Standard laboratory safety protocols | Comprehensive hazard analysis (HAZOP, FMEA), engineered safety systems |

| Purification | Column chromatography | Crystallization, distillation |

By carefully addressing these scalability considerations, the synthesis of this compound can be successfully and safely transitioned from the laboratory to pilot-plant production.

Chemical Reactivity and Derivatization of 5 Bromomethyl 2 Methyl 1h Imidazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromine atom in the bromomethyl group of 5-(bromomethyl)-2-methyl-1H-imidazole serves as a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to a variety of substituted 2-methylimidazole (B133640) derivatives.

Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)

The reaction of this compound with oxygen-centered nucleophiles such as alcohols and phenols provides a direct route to the corresponding ether derivatives. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity pattern of benzylic and heterocyclic halides suggests that these reactions would proceed under standard Williamson ether synthesis conditions. Typically, this involves the deprotonation of the alcohol or phenol (B47542) with a suitable base to form the more nucleophilic alkoxide or phenoxide, which then displaces the bromide ion in an SN2 reaction.

A representative, though not specific, reaction is the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl (B1604629) halides in the presence of a base like potassium carbonate, which proceeds at the hydroxyl group to form N-alkoxy derivatives. researchgate.net

Table 1: Representative, Non-Specific Examples of Reactions with O-Nucleophiles (Note: Data for the specific target compound is not available in the searched literature; this table is illustrative of the expected reactivity based on similar compounds.)

| Nucleophile | Reagent/Conditions | Expected Product |

| Ethanol | NaH, THF | 5-(Ethoxymethyl)-2-methyl-1H-imidazole |

| Phenol | K₂CO₃, Acetone | 5-(Phenoxymethyl)-2-methyl-1H-imidazole |

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Azides)

The alkylation of amines by alkyl halides is a fundamental reaction in organic chemistry. wikipedia.org The bromomethyl group of this compound is expected to react readily with primary and secondary amines to yield the corresponding substituted aminomethyl imidazoles. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed. Over-alkylation can be a challenge, particularly with primary amines. wikipedia.org

Displacement of the bromide by the azide (B81097) ion, typically from sodium azide, is another common nucleophilic substitution that would yield 5-(azidomethyl)-2-methyl-1H-imidazole. This azide derivative can then be a precursor to the corresponding primary amine via reduction. The synthesis of 5-(azidomethyl)-2'-deoxyuridine has been achieved through the displacement of a bromo group in a similar bromomethyl-substituted heterocyclic compound using lithium azide. jmaterenvironsci.com

Reactions with Sulfur and Phosphorus-Centered Nucleophiles (e.g., Thiols, Phosphines)

Thiols are excellent nucleophiles and readily react with alkyl halides to form thioethers. The reaction of this compound with thiols, in the presence of a base to form the thiolate, is expected to proceed efficiently to give 5-(alkylthiomethyl)- or 5-(arylthiomethyl)-2-methyl-1H-imidazole derivatives. The alkylation of thiols is a common and effective method for the synthesis of sulfides. nih.gov A facile method for the bromomethylation of thiols has been developed, highlighting the utility of bromomethyl sulfides as synthetic building blocks. chemsynthesis.com

Reactions with phosphorus-centered nucleophiles, such as phosphines, would lead to the formation of phosphonium (B103445) salts. These salts are valuable intermediates in organic synthesis, for example, in the Wittig reaction.

Carbon-Carbon Bond Formation via Organometallic Reagents (e.g., Grignard, Enolates)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Organometallic reagents, such as Grignard reagents, are powerful carbon nucleophiles. However, their reaction with this compound is complicated by the acidic N-H proton of the imidazole (B134444) ring. This proton would be readily deprotonated by the Grignard reagent, consuming the reagent and preventing nucleophilic attack at the bromomethyl group. Protection of the imidazole nitrogen is therefore a prerequisite for such reactions.

Enolates, another important class of carbon nucleophiles, can be alkylated by alkyl halides. reddit.com The reaction of an enolate, generated from a ketone or ester with a strong base, with this compound would lead to C-alkylation at the α-position of the carbonyl compound. Similar to Grignard reactions, the acidic proton on the imidazole ring would need to be considered and potentially protected. The choice of reaction conditions can influence whether C- or O-alkylation occurs. nih.gov

Imidazole Ring Functionalization and Transformations

Beyond the reactivity of the bromomethyl group, the imidazole ring itself can undergo functionalization, primarily at the nitrogen atoms.

N-Alkylation and N-Acylation Reactions of the Imidazole Nitrogen

The imidazole ring of this compound contains two nitrogen atoms, both of which can potentially be alkylated or acylated. For an unsymmetrical imidazole such as this, N-alkylation can lead to a mixture of regioisomers (N1 and N3). The regioselectivity of such reactions is influenced by steric and electronic factors of the substituents on the imidazole ring, as well as the nature of the alkylating agent and the reaction conditions. thieme-connect.de

A study on the methylation of the closely related 5-bromo-2-methyl-1H-imidazole resulted in a mixture of the 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole regioisomers, which were challenging to separate. nih.gov This indicates that the N-alkylation of this compound would likely also produce a mixture of N1 and N3 alkylated products. Regioselective N-alkylation can sometimes be achieved through the use of specific protecting groups or by carefully controlling reaction conditions. thieme-connect.de

N-acylation of imidazoles is also a common transformation. N-acyl imidazoles are useful as acylating agents themselves due to their moderate reactivity. The acylation of this compound would likely proceed at one of the ring nitrogens, and similar to N-alkylation, could potentially yield a mixture of regioisomers.

Regioselective Functionalization of the Imidazole Core

Achieving regioselective functionalization of the imidazole core in derivatives of this compound is a critical aspect of its synthetic utility. The substitution pattern on the imidazole ring significantly influences the molecule's biological activity and chemical properties.

One of the challenges in the functionalization of N-unsubstituted imidazoles is controlling the site of substitution. For instance, alkylation can occur at either of the ring nitrogen atoms, leading to a mixture of regioisomers. A study on the methylation of the related compound, 5-bromo-2-methyl-1H-imidazole, demonstrated this challenge, yielding a mixture of 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.de To circumvent this, strategies often involve the use of directing groups or the careful selection of reaction conditions to favor one isomer over the other.

Another approach to achieving regioselectivity is through halogen-metal exchange reactions on polyhalogenated imidazoles. This allows for the introduction of a variety of functional groups at specific positions. For example, the use of bimetallic reagents like sBu2Mg·2LiOR has been shown to enable efficient and regioselective Br/Mg exchanges on dibromo-arenes and -heteroarenes under mild conditions. uni-muenchen.de Such a strategy could be applied to a dibrominated derivative of 2-methyl-1H-imidazole to selectively introduce substituents at either the C4 or C5 position before or after modification of the bromomethyl group.

The table below summarizes outcomes of regioselective reactions on related imidazole compounds, illustrating potential pathways for the functionalization of the this compound core.

| Starting Material | Reagents and Conditions | Products | Observations |

| 5-bromo-2-methyl-1H-imidazole | MeI, K2CO3, DMF | 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole | Formation of a mixture of regioisomers, highlighting the challenge of regiocontrol in N-alkylation. thieme-connect.de |

| 2,5-dibromo-3-methylthiophene | sBu2Mg·2LiOR then electrophile | Regioselectively functionalized products | Demonstrates the potential of selective halogen-metal exchange for functionalizing specific positions on a heterocyclic ring. uni-muenchen.de |

Palladium-Catalyzed Cross-Coupling Reactions of Derivatives

Derivatives of this compound, particularly those containing a halogen atom on the imidazole ring, are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.

Common cross-coupling reactions applicable to bromo-imidazole derivatives include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. For bromo-imidazole derivatives, this allows for the introduction of aryl or vinyl groups onto the imidazole core. nbinno.comnbinno.com

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide, providing a route to alkynyl-substituted imidazoles. nbinno.comnbinno.com

Heck Reaction: The Heck reaction couples a halide with an alkene, leading to the formation of substituted alkenes attached to the imidazole ring. nbinno.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling a halide with an amine, which is a crucial transformation for introducing amine functionalities. nbinno.comnbinno.comnih.gov

The success of these reactions often depends on the choice of the palladium catalyst, ligands, and reaction conditions. For instance, the palladium-catalyzed amination of unprotected bromoimidazoles has been shown to be effective with the use of bulky biarylphosphine ligands. nih.gov Five-membered heterocyclic halides can be challenging coupling partners due to their potential to inhibit or deactivate the palladium catalyst. nih.gov

Below is a table outlining various palladium-catalyzed cross-coupling reactions that have been successfully applied to bromo-imidazole and related heterocyclic systems.

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Bromo-imidazole derivative and Arylboronic acid | Pd(PPh3)4 | Aryl-substituted imidazole thieme-connect.de |

| Sonogashira | Bromo-imidazole derivative and Terminal alkyne | Pd catalyst, Cu co-catalyst | Alkynyl-substituted imidazole nbinno.comnbinno.com |

| Heck | Bromo-imidazole derivative and Alkene | Pd(OAc)2, phosphine (B1218219) ligand | Alkenyl-substituted imidazole nbinno.com |

| Buchwald-Hartwig | Bromo-imidazole derivative and Amine | Pd precatalyst, tBuBrettPhos ligand | Amino-substituted imidazole nih.gov |

Other Reactive Transformations and Functional Group Interconversions

Beyond reactions at the imidazole core, the bromomethyl group at the C5 position is a highly reactive handle for a variety of chemical transformations. This exocyclic C-Br bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Nucleophilic Substitution at the Bromomethyl Group: The bromomethyl group can react with various nucleophiles to yield substituted products. Examples of such transformations include:

Reaction with amines: to form aminomethyl derivatives.

Reaction with alcohols or phenols: to produce ethers.

Reaction with thiols: to yield thioethers.

Reaction with cyanide: to introduce a cyanomethyl group, which can be further elaborated.

Reaction with carboxylates: to form esters.

These substitutions provide straightforward access to a diverse library of compounds with different functionalities attached to the 2-methyl-1H-imidazole scaffold.

Functional Group Interconversions: Functional group interconversions can also be performed on derivatives of this compound to further expand its synthetic utility. For example, a nitro group, if present on the imidazole ring, can be reduced to an amino group. This amino group can then be diazotized and converted to other functionalities via Sandmeyer-type reactions. thieme-connect.de

The table below provides examples of functional group interconversions that could be applied to this compound and its derivatives.

| Transformation | Reagents (Examples) | Resulting Functional Group |

| Alcohol to Alkyl Halide | PBr3, SOCl2 | -Br, -Cl ub.edu |

| Sulfonate to Alkyl Halide | LiBr, LiCl | -Br, -Cl ub.edu |

| Halide to Nitrile | KCN | -CN vanderbilt.edu |

| Amide to Nitrile | POCl3, P2O5 | -CN vanderbilt.edu |

| Nitro to Amine | H2/Pd/C, Fe/HCl | -NH2 thieme-connect.de |

These transformations, in combination with the regioselective functionalization of the imidazole core and palladium-catalyzed cross-coupling reactions, underscore the significant potential of this compound as a versatile intermediate in the synthesis of a wide range of complex organic molecules.

Applications of 5 Bromomethyl 2 Methyl 1h Imidazole in Advanced Organic Synthesis and Material Science

Precursors for Complex Heterocyclic Molecule Synthesis

The strategic placement of the reactive bromomethyl group on the stable imidazole (B134444) ring makes 5-(bromomethyl)-2-methyl-1H-imidazole a key starting material for elaborating more complex molecular frameworks. Its ability to act as an alkylating agent allows for the covalent introduction of the 2-methylimidazole (B133640) moiety into a diverse range of structures.

The primary utility of this compound in scaffold construction lies in its role as an electrophile in substitution reactions. Various nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This allows for the direct attachment of the imidazole ring to other molecular fragments, enabling the assembly of novel and complex heterocyclic systems.

The reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the methylene (B1212753) carbon, displacing the bromide. This straightforward reactivity allows for the construction of diverse molecular architectures from a single, readily available precursor. For instance, reaction with thiols (R-SH) yields thioethers, reaction with amines (R-NH₂) produces secondary or tertiary amines, and reaction with alcohols (R-OH) or phenols (Ar-OH) can form ethers. These reactions serve as powerful tools for molecular elaboration in synthetic organic chemistry. researchgate.net

| Nucleophile Type | Example Nucleophile | Resulting Linkage | General Scaffold Formed |

| Thiol | Ethanethiol | Thioether (-S-) | 5-((Ethylthio)methyl)-2-methyl-1H-imidazole |

| Amine | Piperidine | Amine (-N<) | 5-(Piperidin-1-ylmethyl)-2-methyl-1H-imidazole |

| Alcohol/Phenol (B47542) | Phenol | Ether (-O-) | 5-(Phenoxymethyl)-2-methyl-1H-imidazole |

| Carboxylate | Sodium Acetate | Ester (-O-C=O) | (2-Methyl-1H-imidazol-5-yl)methyl acetate |

This interactive table showcases the versatility of this compound in forming various chemical linkages to construct new molecular scaffolds.

The imidazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including the natural amino acid histidine. thieme-connect.de Its ability to participate in hydrogen bonding and coordinate to metallic centers in enzymes makes it a valuable component in drug design.

This compound serves as an essential starting material for creating libraries of potential drug candidates. By reacting it with a wide array of nucleophilic building blocks, medicinal chemists can rapidly generate a large number of structurally diverse imidazole analogs. These compound libraries can then be screened for activity against various biological targets, such as enzymes (e.g., kinases, proteases) and receptors, accelerating the drug discovery process. The 2-methyl and 5-methylene-linked substituents can be systematically varied to explore the structure-activity relationship (SAR) and optimize properties like potency and selectivity.

| Target Class | Rationale for Imidazole Scaffold | Example of Synthetic Transformation | Potential Bioactive Analog |

| Kinase Inhibitors | Imidazole can mimic the hinge-binding motif of adenine (B156593) in ATP. | Reaction with a substituted aniline (B41778) derivative. | N-Aryl-(2-methyl-1H-imidazol-5-yl)methanamine |

| Antimicrobial Agents | The imidazole ring is a core component of antifungal (e.g., azoles) and antibacterial drugs. | Reaction with a sulfur-containing heterocycle like 2-mercaptobenzothiazole. | 2-(((2-Methyl-1H-imidazol-5-yl)methyl)thio)benzo[d]thiazole |

| Histamine (B1213489) Receptor Modulators | The imidazole ring is the core of histamine itself. | Alkylation of a piperazine (B1678402) derivative. | 1-((2-Methyl-1H-imidazol-5-yl)methyl)-4-phenylpiperazine |

This interactive table outlines the strategic use of this compound in generating diverse analogs for different therapeutic targets in medicinal chemistry.

The two nitrogen atoms within the imidazole ring are effective coordination sites for a wide range of metal ions. This property is exploited in the design of ligands for metal complexes used in catalysis, materials science, and as models for metalloenzymes. This compound is a valuable reagent for synthesizing such ligands.

The reactive bromomethyl group enables the covalent attachment of the imidazole coordinating unit to a larger molecular backbone. By using starting materials that contain multiple nucleophilic sites, chemists can construct polydentate ligands. For example, reacting two equivalents of the imidazole building block with a diamine can lead to a tetradentate N4 ligand. These tailored ligands can be used to control the geometry, electronic properties, and reactivity of a coordinated metal center, which is fundamental to the development of efficient and selective catalysts.

Role in the Design and Synthesis of Functional Materials

Beyond discrete molecules, this compound is a valuable monomer or functionalizing agent in the creation of advanced materials with specific chemical and physical properties.

Polyimidazoles and related polymers are known for their high thermal stability, chemical resistance, and proton conductivity, making them useful for applications such as fuel cell membranes and high-performance plastics. The bifunctional nature of this compound—containing both a polymerizable N-H group and a reactive bromomethyl handle—makes it a potential monomer for creating functional polymers.

One synthetic route could involve a polycondensation reaction. For example, reacting it with a dinucleophile, such as a bisphenol or a diamine, could lead to the formation of a polymer chain where the imidazole units are regularly incorporated into the backbone. Alternatively, the bromomethyl group can be used to graft imidazole functionalities onto existing polymer chains, thereby modifying their properties.

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and metal coordination. The imidazole ring is an excellent functional group for programming these interactions. The N-H group is a hydrogen bond donor, while the nitrogen at position 3 is an acceptor. The aromatic ring itself can participate in π-π stacking with other aromatic systems.

This compound provides a convenient chemical handle to incorporate these features into larger molecules designed for self-assembly. By attaching moieties that drive assembly (e.g., long alkyl chains for amphiphilicity, or other aromatic groups to enhance stacking) via reaction at the bromomethyl site, chemists can create complex molecules that spontaneously organize into well-defined nanostructures like micelles, vesicles, or liquid crystals. This "bottom-up" approach is central to the development of new functional materials for electronics, sensing, and nanotechnology.

The Role of this compound in Chemical Probe Synthesis and Mechanistic Studies Remains an Area for Future Exploration

Initial research into the applications of this compound reveals its primary role as a versatile building block in broader organic synthesis and medicinal chemistry. However, specific and detailed examples of its direct utilization in the synthesis of chemical probes or for in-depth mechanistic studies are not prominently documented in currently available scientific literature. This suggests that while the compound possesses reactive functionalities conducive to such applications, its potential in these specialized areas may be underexplored or yet to be widely reported.

The inherent reactivity of the bromomethyl group in this compound makes it a suitable candidate for the development of chemical probes. This functional group can readily undergo nucleophilic substitution reactions, allowing for its conjugation to reporter molecules, affinity tags, or photoactivatable moieties. These are critical steps in the synthesis of various types of chemical probes, including activity-based probes and photoaffinity labels, which are instrumental in identifying and characterizing protein targets and studying their functions within complex biological systems.

Similarly, the structural motif of this compound could be incorporated into molecules designed to investigate biological or chemical mechanisms. For instance, its imidazole core is a known feature in many biologically active compounds, and the bromomethyl group could serve as a reactive handle to covalently modify enzyme active sites or other biological targets. Such modifications are crucial for elucidating mechanisms of enzyme inhibition, mapping binding sites, and understanding drug-target interactions at a molecular level.

Despite this theoretical potential, a thorough review of scientific databases does not yield specific research articles or detailed studies that focus on the application of this compound for these purposes. Consequently, there is a lack of published data, including detailed research findings or data tables, that would be necessary to fully elaborate on its contributions to chemical probe synthesis and mechanistic studies. The scientific community's exploration of this particular compound for these advanced applications appears to be in its nascent stages or is not extensively published.

Future research may yet uncover the utility of this compound in these specialized fields. Its straightforward synthesis and reactive nature make it an attractive starting material for the development of novel molecular tools for chemical biology and mechanistic organic chemistry. As the quest for more sophisticated chemical probes and a deeper understanding of reaction mechanisms continues, the applications of versatile building blocks like this compound may become more widespread and documented.

Spectroscopic and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their chemical environments. For 5-(bromomethyl)-2-methyl-1H-imidazole, the spectrum is expected to show three distinct signals in deuterated solvents like DMSO-d₆ or CDCl₃.

Methyl Protons (CH₃): A singlet appearing in the upfield region, typically around δ 2.3–2.5 ppm. This signal integrates to three protons and its singlet nature indicates no adjacent protons.

Bromomethyl Protons (CH₂Br): A singlet located further downfield, expected in the range of δ 4.5–4.8 ppm. The electronegative bromine atom deshields these protons, causing the downfield shift. This signal integrates to two protons. For comparison, the analogous protons in 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride are observed at δ 4.95 ppm. chemicalbook.com

Imidazole (B134444) Ring Proton (CH): A singlet corresponding to the single proton on the imidazole ring (at the C4 position). This proton is in an electron-deficient aromatic system and is expected to appear downfield, typically around δ 7.0–7.5 ppm, integrating to one proton.

Imidazole N-H Proton (NH): A broad singlet that can appear over a wide chemical shift range and may exchange with deuterium (B1214612) in certain solvents, leading to its disappearance.

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | 2.3–2.5 | Singlet (s) | 3H |

| -CH₂Br | 4.5–4.8 | Singlet (s) | 2H |

| C4-H | 7.0–7.5 | Singlet (s) | 1H |

| N-H | Variable (Broad) | Singlet (br s) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and provides insight into their electronic environment. The proton-decoupled ¹³C NMR spectrum for this compound is predicted to display five distinct signals.

Methyl Carbon (-CH₃): This aliphatic carbon is expected to resonate at the highest field (lowest ppm value), typically around δ 10–15 ppm.

Bromomethyl Carbon (-CH₂Br): The carbon attached to the electronegative bromine atom will be deshielded and is predicted to appear in the range of δ 25–35 ppm.

Imidazole Ring Carbons (C2, C4, C5): These aromatic carbons appear significantly downfield. C2, being situated between two nitrogen atoms, is the most deshielded, with an expected chemical shift of δ 145–150 ppm. The C4 and C5 carbons are expected to appear in the δ 115–135 ppm range. The carbon bearing the bromomethyl group (C5) would likely be distinguished from the proton-bearing carbon (C4).

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 10–15 |

| -CH₂Br | 25–35 |

| C4 | ~115–125 |

| C5 | ~125–135 |

| C2 | ~145–150 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, no cross-peaks would be expected, confirming the singlet nature of all C-H signals.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the ¹H signal of the methyl group to its ¹³C signal, the bromomethyl protons to their carbon, and the C4-H proton to the C4 carbon.

The methyl protons (at C2) showing a cross-peak to the C2 carbon.

The bromomethyl protons (at C5) showing correlations to the C5 and C4 carbons of the imidazole ring.

The C4-H proton showing correlations to the C2 and C5 carbons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula of this compound is C₅H₇BrN₂. The presence of bromine is distinctive, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to a characteristic M and M+2 isotopic pattern in the mass spectrum.

The calculated exact mass for the protonated molecular ion [M+H]⁺ would be:

For C₅H₈⁷⁹BrN₂⁺: 174.9871

For C₅H₈⁸¹BrN₂⁺: 176.9850

An HRMS measurement confirming these exact masses to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental composition.

Predicted HRMS Data

| Ion Formula | Isotope | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| C₅H₈BrN₂⁺ | ⁷⁹Br | 174.9871 |

| C₅H₈BrN₂⁺ | ⁸¹Br | 176.9850 |

Interpretation of Fragmentation Patterns for Structural Information

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help confirm the structure.

For this compound, key fragmentation pathways would likely involve the weakest bonds.

Loss of Bromine Radical: A primary fragmentation would be the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would produce a stable cation at m/z 95.0655 (C₅H₈N₂⁺). This fragment would be a single peak, lacking the bromine isotopic pattern.

Formation of Imidazolium (B1220033) Ion: Cleavage of the bond between the ring and the bromomethyl group could lead to the formation of a 2-methyl-1H-imidazolium fragment.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its specific structural components. Analysis of these bands provides valuable information for structural confirmation.

The key functional groups and their expected vibrational frequencies are:

Imidazole Ring: The imidazole ring exhibits several characteristic vibrations. The N-H stretching vibration typically appears as a broad band in the 3200-2500 cm⁻¹ region, often overlapping with C-H stretching bands. The C=N and C=C stretching vibrations within the aromatic ring system give rise to medium to strong absorption bands in the 1600-1450 cm⁻¹ region. researchgate.net

Methyl Group (-CH₃): The methyl group attached at the C2 position of the imidazole ring shows characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations are observed in the 2975-2845 cm⁻¹ range. docbrown.infodocbrown.info C-H deformation (bending) vibrations for the methyl group typically appear around 1470-1370 cm⁻¹. docbrown.info

Bromomethyl Group (-CH₂Br): The bromomethyl substituent has distinct vibrational modes. The C-H stretching of the methylene (B1212753) (-CH₂) group is expected in the same region as the methyl C-H stretches (around 3000-2850 cm⁻¹). A key identifier for this group is the C-Br stretching vibration, which gives rise to a strong absorption band in the fingerprint region, typically between 690 and 515 cm⁻¹. orgchemboulder.com Additionally, a C-H wagging vibration for the -CH₂X group (where X is a halogen) can be observed between 1300-1150 cm⁻¹. orgchemboulder.com

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Imidazole N-H | Stretching | 3200 - 2500 | Broad, Medium |

| Alkyl/Methylene C-H | Stretching | 2975 - 2845 | Medium to Strong |

| Imidazole Ring C=N, C=C | Stretching | 1600 - 1450 | Medium to Strong |

| Methyl/Methylene C-H | Bending/Deformation | 1470 - 1370 | Medium |

| Bromomethyl -CH₂Br | C-H Wagging | 1300 - 1150 | Medium |

| Bromomethyl C-Br | Stretching | 690 - 515 | Strong |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination of Derivatives

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While the crystal structure of this compound itself is not widely reported, analysis of its derivatives provides critical insights into the molecular geometry, conformation, and intermolecular interactions governed by the substituted 2-methylimidazole (B133640) core.

Case Study 1: 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide

A relevant derivative is 3-(2-bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. In this structure, the imidazole ring is quaternized. The X-ray analysis reveals that the compound crystallizes in an orthorhombic system with the space group P b c a. nih.goviucr.org The imidazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 87.71(7)°. nih.goviucr.org The crystal packing is stabilized by non-classical C-H···Br hydrogen bonds and π–π stacking interactions between the imidazole rings of adjacent molecules, with a centroid-centroid distance of 3.472(6) Å. nih.goviucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂BrN₂⁺ · Br⁻ |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 8.4548 (10) |

| b (Å) | 13.9166 (13) |

| c (Å) | 20.831 (2) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2451.1 (5) |

| Z | 8 |

Case Study 2: 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone

This derivative incorporates the 5-bromo-2-methyl-imidazole moiety, offering a close structural analog. The compound crystallizes in the monoclinic system under the space group P2₁/c. researchgate.net The analysis provides precise bond lengths and angles, confirming the connectivity and stereochemistry of the molecule. Such detailed structural data is crucial for understanding structure-activity relationships in medicinal chemistry and for designing new compounds with specific three-dimensional orientations.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉Br₂N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0255 (5) |

| b (Å) | 14.9112 (5) |

| c (Å) | 10.9438 (5) |

| β (°) | 109.223 (5) |

| Volume (ų) | 1390.71 (12) |

| Z | 4 |

These examples underscore the power of single-crystal X-ray diffraction in providing definitive, high-resolution structural information for complex organic molecules, which is unattainable through other analytical methods.

Theoretical and Computational Investigations of 5 Bromomethyl 2 Methyl 1h Imidazole and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the intrinsic properties of molecules. For 5-(bromomethyl)-2-methyl-1H-imidazole, these methods can predict its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the molecular properties of organic compounds like this compound. DFT calculations can provide detailed information on optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability.

Table 1: Representative Calculated Molecular Properties for a Substituted Imidazole (B134444) Analog (Note: This data is illustrative for a related imidazole derivative and not specific to this compound due to a lack of available data.)

| Property | Calculated Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | X.XXX | Debye |

| Polarizability | XX.XXXX | ų |

| HOMO Energy | -X.XXX | eV |

| LUMO Energy | -X.XXX | eV |

| HOMO-LUMO Gap | X.XXX | eV |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). pku.edu.cnyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the imidazole ring is an electron-rich system, suggesting a relatively high HOMO energy. The bromomethyl group is an electron-withdrawing group, which would lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the methylene (B1212753) carbon. FMO analysis can pinpoint the regions of the molecule most likely to participate in chemical reactions. While specific FMO calculations for this compound are not available, the general principles of FMO theory allow for these qualitative predictions. nih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound (Note: The values are qualitative predictions based on the functional groups present.)

| Molecular Orbital | Primary Location | Predicted Reactivity Role |

| HOMO | Imidazole ring (π-system) | Site of electrophilic attack |

| LUMO | Bromomethyl group (σ* C-Br) | Site of nucleophilic attack |

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling can be employed to map out the potential energy surfaces of chemical reactions involving this compound. This allows for the determination of transition state structures and the calculation of activation energies, providing a detailed understanding of reaction mechanisms. For example, the reaction of this compound with a nucleophile would likely proceed via an SN2 mechanism, and computational modeling could confirm this and provide quantitative data on the reaction kinetics. Studies on related pyrazole derivatives have utilized computational methods to understand reaction pathways and tautomeric preferences. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. researchgate.net For a relatively small and rigid molecule like this compound, conformational analysis might be less complex. However, MD simulations can provide valuable information about its intermolecular interactions in different solvent environments or with biological macromolecules. These simulations can reveal preferred orientations and interaction energies, which are crucial for understanding its behavior in solution and its potential as a ligand for biological targets. The analysis of conformational landscapes through methods like MDSPACE can reveal subtle but important dynamic features.

Structure-Property Relationship Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov For derivatives of this compound, QSAR models could be developed to predict their potential biological activities based on calculated molecular descriptors. researchgate.netnih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Such studies are invaluable in the rational design of new molecules with desired properties. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Electron distribution and reactivity |

| Steric | Molecular weight, Molecular volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |

Conclusion and Future Research Perspectives

Summary of Current Research Advancements and Synthetic Utility

The primary synthetic utility of 5-(bromomethyl)-2-methyl-1H-imidazole stems from the high reactivity of the bromomethyl group, which makes it an excellent electrophile for alkylation reactions. This functionality allows for the covalent introduction of the "2-methyl-1H-imidazol-5-ylmethyl" moiety into a wide array of molecules.

Current research leverages this reactivity for the construction of complex organic molecules. The compound serves as a key intermediate in multi-step syntheses, particularly in the pharmaceutical and agrochemical sectors where the imidazole (B134444) ring is a common structural motif. nbinno.com The nitrogen atoms in the imidazole ring can react with various nucleophiles, and the bromomethyl group provides a site for C-alkylation, enabling the synthesis of diverse molecular scaffolds. This dual reactivity is crucial for creating libraries of compounds for high-throughput screening in drug discovery programs. nbinno.com

The key value of this reagent lies in its ability to connect the stable, aromatic, and functionally important 2-methylimidazole (B133640) core to other molecular fragments through a flexible methylene (B1212753) linker. This is a common strategy for building molecules with specific biological activities or material properties.

| Reaction Type | Reactant | Product Type | Significance |

|---|---|---|---|

| N-Alkylation | Primary/Secondary Amines | Substituted Aminomethyl Imidazoles | Synthesis of biologically active amine derivatives. |

| O-Alkylation | Phenols, Alcohols | Substituted Ether Derivatives | Creation of ether-linked imidazole compounds. |

| S-Alkylation | Thiols | Substituted Thioether Derivatives | Important for cysteine modification and synthesis of sulfur-containing drugs. |

| C-Alkylation | Enolates, Organometallics | Carbon-Carbon Bond Formation | Builds molecular complexity by extending carbon chains. |

Emerging Synthetic Methodologies for Bromomethyl Imidazoles

While specific, novel synthetic routes for this compound are not extensively documented, emerging methodologies for the synthesis of bromomethyl-substituted heterocycles, in general, are highly relevant. Traditional methods often involve the radical bromination of the corresponding methyl-imidazole using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator.

Modern synthetic chemistry is moving towards more efficient and regioselective methods. rsc.org Recent advances in the synthesis of substituted imidazoles include:

Multi-component Reactions (MCRs): One-pot reactions that combine three or more starting materials are being developed to construct complex imidazole rings with various substituents. researchgate.net Adapting these MCRs could allow for the direct synthesis of functionalized methyl-imidazoles that are precursors to the target compound.

Catalytic C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation is a powerful tool for the regioselective introduction of functional groups. Future research may focus on the direct conversion of a C-H bond on a pre-formed imidazole ring into a bromomethyl group, bypassing harsher radical conditions.

Flow Chemistry: Continuous-flow processes offer improved safety, scalability, and control over reaction conditions, which is particularly advantageous for potentially hazardous bromination reactions. uniroma1.it

These advanced strategies promise to provide more efficient, scalable, and regiocontrolled access to bromomethyl imidazoles, facilitating their broader application. rsc.orgdntb.gov.ua

Untapped Potential in Novel Material Design and Functionalization

The unique properties of the imidazole ring make it an attractive component for advanced materials. nbinno.com The untapped potential of this compound in this field lies in its role as a functionalizing agent. The bromomethyl group can act as an anchor to graft the imidazole moiety onto surfaces or polymer backbones.

Potential applications in material science include:

Polymer Functionalization: The compound can be used to modify existing polymers to introduce new properties. For instance, grafting the imidazole group onto a polymer chain can enhance its thermal stability, conductivity, or ability to coordinate with metal ions.

Surface Modification: Surfaces of materials like silica (B1680970) or gold nanoparticles can be functionalized by reacting them with silane (B1218182) or thiol linkers, followed by alkylation with this compound. This could be used to create novel stationary phases for chromatography or to immobilize catalysts.

Synthesis of Ionic Liquids: The imidazole nucleus is a common scaffold for ionic liquids. Alkylation of the ring nitrogen followed by quaternization of the second nitrogen can lead to the formation of novel imidazolium (B1220033) salts, which can be explored as electrolytes or green solvents.

Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms are excellent ligands for metal ions. The compound could be used as a building block to create functionalized linkers for MOFs, potentially leading to materials with tailored porosity for gas storage or catalysis.

| Application Area | Role of this compound | Potential Outcome |

|---|---|---|

| Functional Polymers | Grafting agent | Polymers with enhanced conductivity or catalytic activity. |

| Self-Assembled Monolayers | Surface anchor | Modified surfaces with specific binding properties. |

| Ionic Liquids | Precursor | New ionic liquids with unique physicochemical properties. |

| Metal-Organic Frameworks | Functionalized linker | MOFs with active sites for catalysis or sensing. |

Future Directions in Preclinical Chemical Biology and Drug Discovery Efforts

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs due to its ability to engage in various biological interactions. nih.gov Future drug discovery efforts can utilize this compound as a versatile building block to synthesize novel therapeutic candidates.

The imidazole ring can act as a bioisostere for other functional groups, participate in hydrogen bonding, and coordinate with metal ions in metalloenzymes. The reactive handle of the target compound allows medicinal chemists to systematically probe structure-activity relationships by linking the 2-methylimidazole core to various pharmacophores.

Future preclinical research could explore its use in developing:

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site. This compound could be used to build molecules targeting specific kinases involved in cancer or inflammatory diseases. mdpi.com

Histamine (B1213489) Receptor Ligands: The imidazole core is central to histamine. Derivatives could be synthesized to target histamine receptors for the treatment of allergies or gastric ulcers.

Antimicrobial and Antifungal Agents: The imidazole class is well-known for its antifungal properties. New derivatives could be synthesized to combat resistant strains of bacteria and fungi. mdpi.com

Hypoxia-Activated Prodrugs: Nitroimidazole derivatives are used as hypoxia-selective cytotoxins in cancer therapy. nih.gov The 2-methylimidazole core could be incorporated into new prodrug designs that are activated in the low-oxygen environment of solid tumors.

Sustainable and Green Chemistry Approaches in its Synthesis and Application

Adopting green chemistry principles is essential for the sustainable development of chemical processes. rsc.org The synthesis and application of this compound can be improved by focusing on several key areas of green chemistry. uniroma1.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. MCRs are a prime example of this principle. researchgate.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2. For the bromination step, developing catalytic methods that avoid the use of stoichiometric and hazardous brominating agents would be a significant advancement.

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. asianpubs.org

Catalysis: The use of recyclable heterogeneous catalysts instead of stoichiometric reagents can reduce waste and simplify product purification. For instance, a solid-supported brominating agent could be developed. rsc.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions reduces waste and eliminates the need for solvent removal, making the process more environmentally benign. asianpubs.org

By integrating these sustainable practices, the chemical lifecycle of this compound, from its synthesis to its application, can be made significantly more environmentally friendly.

Q & A

Q. Basic Characterization :

- NMR : The bromomethyl group (CH₂Br) appears as a singlet at δ ~4.5 ppm in H NMR, with coupling to adjacent carbons in C NMR (δ ~30 ppm for CH₂Br, δ ~25 ppm for C-Br) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refinement. For example, a related bromoimidazole derivative (C₁₈H₁₃Br₃N₂S₂) was resolved in the P2₁/n space group, with bond lengths of 1.89–1.92 Å for C-Br .

Advanced Challenges :

Disorder in the bromomethyl group due to rotational flexibility can complicate refinement. Strategies include low-temperature data collection (e.g., 200 K) and using restraints in SHELXL . Compare experimental data with DFT-optimized structures (B3LYP/6-31G*) to validate geometry .

What are the key reactivity patterns of the bromomethyl group in this compound under different reaction conditions?

Basic Reactivity :

The bromomethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with benzylthiol in DMF/K₂CO₃ yields thioether derivatives, as seen in analogous imidazole systems .

Advanced Mechanistic Insights :

Competing elimination (e.g., dehydrobromination) may occur under basic conditions. Solvent polarity and temperature modulate this: polar aprotic solvents (DMF) favor substitution, while non-polar solvents (toluene) may promote elimination. Kinetic studies using H NMR can track intermediate formation .

How can computational methods predict the biological activity of this compound derivatives?

Basic Docking Studies :

Molecular docking (e.g., AutoDock Vina) against targets like EGFR (PDB: 1M17) can predict binding affinities. A study on 2-phenylbenzimidazoles showed IC₅₀ values correlated with docking scores (ΔG = -9.2 to -11.5 kcal/mol) .

Advanced ADMET Analysis :

Use SwissADME to predict pharmacokinetics. For brominated imidazoles, logP values >3 indicate lipophilicity, requiring structural modifications (e.g., adding polar groups) to enhance solubility. Toxicity risks (e.g., hERG inhibition) can be assessed via ProTox-II .

What safety protocols are essential when handling this compound?

Q. Basic Safety :

- Exposure : Use PPE (gloves, goggles) due to alkyl bromide toxicity (P301+P312+P330: rinse mouth if swallowed ).

- Storage : Store in amber glass under inert gas (N₂/Ar) to prevent light-/moisture-induced decomposition .

Advanced Hazard Mitigation :

Monitor for HBr gas release during reactions. Install scrubbers in fume hoods and use pH strips to detect acid vapor leaks. LC-MS analysis of reaction mixtures can identify degradation products like 2-methylimidazole .

How does the bromomethyl group influence the stability of this compound under varying pH and temperature conditions?

Q. Basic Stability Studies :

- pH Stability : The compound is stable in neutral conditions but hydrolyzes in acidic/basic media (e.g., t₁/₂ = 2 hr at pH 1). Hydrolysis products include 5-(hydroxymethyl)-2-methylimidazole, identified via HPLC .

- Thermal Stability : DSC shows decomposition above 150°C. Store at -20°C for long-term stability .

Advanced Degradation Pathways :

DFT calculations (M06-2X/cc-pVTZ) reveal that protonation at the imidazole N3 position accelerates hydrolysis. Stabilizers like cyclodextrins can encapsulate the bromomethyl group, extending shelf life .

What crystallographic software and parameters are recommended for resolving structural disorder in brominated imidazoles?

Q. Advanced Crystallography :

- Software : SHELXL for refinement, Olex2 for visualization. For severe disorder, use PART instructions to model alternative positions .

- Data Collection : High-resolution data (d < 0.8 Å) and low-temperature (100 K) reduce thermal motion artifacts. A study on 5,6-dimethylbenzimidazole achieved R₁ = 0.056 using synchrotron radiation .

How can synthetic byproducts be minimized during large-scale preparation of this compound?

Q. Advanced Process Optimization :

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing di-brominated byproducts. A 90% yield was achieved with residence time <5 min .

- In-line Analytics : FTIR or Raman spectroscopy monitors bromine consumption in real time, enabling immediate adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.